4'-Methoxyresveratrol

説明

Oxyresveratrol has been reported in Maclura pomifera, Gnetum montanum, and other organisms with data available.

hydroxystilbene oxyresveratrol

Structure

3D Structure

特性

IUPAC Name |

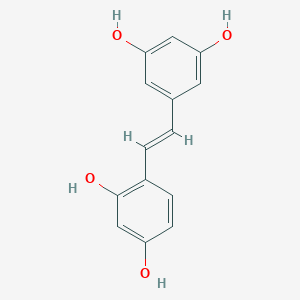

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHAOJSHSJQANO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030442 | |

| Record name | Oxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29700-22-9, 4721-07-7 | |

| Record name | Oxyresveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29700-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Puag-haad | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyresveratrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029700229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYRESVERATROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V071CP5CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Therapeutic Potential of Trans-2,3',4,5'-tetrahydroxystilbene: A Technical Guide

An In-depth Examination of the Biological Activities, Mechanisms of Action, and Experimental Protocols for Researchers and Drug Development Professionals.

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as oxyresveratrol, is a naturally occurring polyphenol belonging to the stilbenoid family. Found in various plants, including Morus alba (white mulberry) and Artocarpus lakoocha, this compound has garnered significant scientific interest for its diverse and potent biological activities.[1] Its structural similarity to resveratrol, a well-studied stilbenoid, has prompted extensive research into its therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of oxyresveratrol, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data on Biological Activities

The biological efficacy of oxyresveratrol has been quantified across a range of in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data, offering a comparative perspective on its potency in various biological contexts.

Table 1: Tyrosinase and α-Glucosidase Inhibitory Activity

| Target Enzyme | Substrate | IC50 (µM) | Source Organism/Cell Line | Reference(s) |

| Mushroom Tyrosinase | L-tyrosine | 1.2 | - | [2] |

| Murine Tyrosinase | L-tyrosine | 52.7 | Murine Melanoma B-16 | [2] |

| Human Tyrosinase | L-DOPA | 2.27 µg/mL | - | |

| α-Glucosidase | - | 19.5 ± 1.7 | - | [3] |

Table 2: Anticancer Activity (IC50 Values in µM)

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Saos-2 | Osteosarcoma | <15 | [1] |

| MCF-7 | Breast Cancer | 30.64 ± 4.79 | |

| HepG2 | Liver Cancer | 104.47 ± 0.82 | |

| PC-3 | Prostate Cancer | 109.35 ± 9.63 | |

| A-549 | Lung Cancer | 148.63 ± 4.48 | |

| MDA-MB-231 | Breast Cancer | 287.08 |

Key Biological Activities and Mechanisms of Action

Oxyresveratrol exhibits a broad spectrum of pharmacological effects, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. These effects are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory Activity

Oxyresveratrol has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells and brain endothelial cells, oxyresveratrol has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Neuroprotective Effects

Oxyresveratrol has shown promise in protecting neuronal cells from various insults. It has been demonstrated to have neuroprotective effects in models of traumatic brain injury and Parkinson's disease. In vitro studies using co-cultures of neurons and glia subjected to stretch-induced trauma showed that oxyresveratrol significantly inhibited neuronal death. In a rat model of Parkinson's disease, oxyresveratrol pretreatment ameliorated motor impairment and preserved dopaminergic neurons, an effect attributed to its antioxidant properties.

Anticancer Activity

Oxyresveratrol exhibits cytotoxic effects against a variety of cancer cell lines, including breast, lung, and osteosarcoma. Its anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of cell viability. In Saos-2 osteosarcoma cells, oxyresveratrol induces apoptosis and inhibits cell viability through the inhibition of the STAT3 signaling pathway. In MCF-7 breast cancer cells, it modulates genes associated with apoptosis, cell cycle control, and DNA repair, leading to cell cycle arrest at the G0/G1 and S phases and activation of apoptosis through the loss of mitochondrial membrane potential.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of oxyresveratrol.

Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of oxyresveratrol on the activity of tyrosinase, a key enzyme in melanin synthesis.

Materials:

-

Mushroom tyrosinase

-

L-tyrosine

-

Oxyresveratrol

-

Phosphate buffer (pH 6.8)

-

96-well microplate reader

Protocol:

-

Prepare a stock solution of oxyresveratrol in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, L-tyrosine solution, and various concentrations of oxyresveratrol.

-

Initiate the enzymatic reaction by adding mushroom tyrosinase solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance at 475-490 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition for each concentration of oxyresveratrol.

-

Determine the IC50 value, which is the concentration of oxyresveratrol that inhibits 50% of the tyrosinase activity.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of oxyresveratrol on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, Saos-2)

-

Complete cell culture medium

-

Oxyresveratrol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plate

-

Microplate reader

Protocol:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of oxyresveratrol for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, the concentration of oxyresveratrol that reduces cell viability by 50%.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is used to evaluate the anti-inflammatory activity of oxyresveratrol.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Oxyresveratrol

-

Griess reagent (for nitric oxide measurement)

-

ELISA kits (for cytokine measurement)

Protocol:

-

Plate RAW 264.7 cells in a suitable culture dish and allow them to adhere.

-

Pre-treat the cells with different concentrations of oxyresveratrol for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for a designated time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

-

Analyze the dose-dependent inhibitory effect of oxyresveratrol on the production of these inflammatory mediators.

Conclusion

Trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) is a promising natural compound with a wide array of biological activities that hold significant therapeutic potential. Its well-documented anti-inflammatory, neuroprotective, and anticancer effects, supported by quantitative data and elucidated mechanisms of action, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The detailed experimental protocols provided in this guide serve as a valuable resource for scientists seeking to investigate and harness the therapeutic benefits of this remarkable stilbenoid. Further preclinical and clinical studies are warranted to fully explore the clinical utility of oxyresveratrol in the management of various diseases.

References

- 1. Oxyresveratrol induces apoptosis and inhibits cell viability via inhibition of the STAT3 signaling pathway in Saos-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxyresveratrol: Structural Modification and Evaluation of Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of Action of Trans-2,3',4,5'-tetrahydroxystilbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as oxyresveratrol, is a naturally occurring polyphenol found in various plants, including mulberry wood (Morus alba L.). As a hydroxylated analog of resveratrol, oxyresveratrol has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of oxyresveratrol, with a focus on its molecular targets and modulation of key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising bioactive compound.

Core Mechanisms of Action

Oxyresveratrol exerts its biological effects through a multi-pronged approach, primarily centered around its potent antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibitory activities. These effects are underpinned by its ability to modulate critical cellular signaling pathways.

Tyrosinase Inhibition

A prominent and well-documented mechanism of action of oxyresveratrol is its potent inhibition of tyrosinase, the key enzyme in melanin biosynthesis. This property makes it a compound of interest for applications in dermatology and cosmetology for the management of hyperpigmentation.

Mechanism: Oxyresveratrol acts as a non-competitive inhibitor of tyrosinase with respect to L-tyrosine as a substrate.[1] This indicates that it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[1] The inhibition is reversible.[1] The number and position of the hydroxyl groups on the stilbene scaffold are crucial for its potent inhibitory effect.[1]

Quantitative Data on Tyrosinase Inhibition:

| Enzyme Source | Substrate | Parameter | Value | Reference |

| Mushroom Tyrosinase | L-DOPA | IC₅₀ | 1.2 µM | [1] |

| Murine Tyrosinase | L-Tyrosine | IC₅₀ | 52.7 µM | |

| Mushroom Tyrosinase | L-Tyrosine | Kᵢ | 0.32-0.42 µM |

Antioxidant and Cytoprotective Effects

Oxyresveratrol is a potent antioxidant and free radical scavenger, contributing significantly to its protective effects against cellular damage.

Mechanism: The antioxidant capacity of oxyresveratrol is attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). A key pathway involved in its cytoprotective effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1).

Signaling Pathway: Nrf2 Activation

Caption: Nrf2-mediated antioxidant response activated by Oxyresveratrol.

Quantitative Data on Antioxidant Activity:

| Assay | Parameter | Value | Reference |

| DPPH radical scavenging | IC₅₀ | 28.9 µM |

Anti-inflammatory Action

Oxyresveratrol exhibits significant anti-inflammatory properties by modulating key inflammatory signaling pathways, thereby reducing the production of pro-inflammatory mediators.

Mechanism: A primary mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Oxyresveratrol can suppress the activation of NF-κB, leading to a downstream reduction in these inflammatory mediators.

Furthermore, oxyresveratrol has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also critically involved in the inflammatory response. It can inhibit the phosphorylation of key MAPK members like ERK1/2, JNK, and p38. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another target of oxyresveratrol, and its inhibition contributes to the anti-inflammatory effect.

Signaling Pathway: Inhibition of NF-κB

Caption: Inhibition of the NF-κB signaling pathway by Oxyresveratrol.

Signaling Pathway: Modulation of PI3K/Akt and MAPK Pathways

Caption: Oxyresveratrol's modulation of PI3K/Akt and MAPK signaling.

Neuroprotection

Oxyresveratrol has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurological damage.

Mechanism: The neuroprotective actions of oxyresveratrol are multi-faceted and stem from its antioxidant and anti-inflammatory properties. It can protect neurons from oxidative stress-induced damage and apoptosis. In models of cerebral ischemia, oxyresveratrol has been shown to reduce infarct volume and inhibit the release of cytochrome c and the activation of caspase-3, key events in the apoptotic cascade. It can also inhibit β-amyloid-induced neurotoxicity.

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

Objective: To determine the inhibitory effect of oxyresveratrol on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Oxyresveratrol

-

Phosphate buffer (pH 6.8)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of oxyresveratrol in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and varying concentrations of oxyresveratrol or a vehicle control.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA substrate solution to each well.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition for each concentration of oxyresveratrol compared to the control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To assess the effect of oxyresveratrol on lipopolysaccharide (LPS)-induced NO production in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Oxyresveratrol

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

Griess Reagent

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of oxyresveratrol for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins (e.g., NF-κB, Akt, MAPKs)

Objective: To investigate the effect of oxyresveratrol on the expression and phosphorylation of key signaling proteins.

Materials:

-

Appropriate cell line (e.g., RAW 264.7 for inflammation studies)

-

Oxyresveratrol and relevant stimuli (e.g., LPS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-Akt, Akt, p-ERK, ERK)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with oxyresveratrol and/or stimuli as required by the experimental design.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) is a multifaceted bioactive compound with a well-defined set of core mechanisms of action. Its ability to inhibit tyrosinase, scavenge free radicals through the activation of the Nrf2 pathway, and suppress inflammation via modulation of the NF-κB, PI3K/Akt, and MAPK signaling pathways highlights its therapeutic potential across various fields, including dermatology, neuroprotection, and anti-inflammatory therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological benefits of this remarkable natural compound.

References

Unveiling Trans-2,3',4,5'-tetrahydroxystilbene: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, a polyphenol with a stilbenoid backbone, is a compound of growing interest in the pharmaceutical and nutraceutical industries. Its structural similarity to resveratrol suggests a wide range of potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of trans-2,3',4,5'-tetrahydroxystilbene and its glycosidic precursor, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG), along with detailed methodologies for their isolation and purification.

Natural Sources

The primary and most extensively studied natural source of trans-2,3',4,5'-tetrahydroxystilbene and its glucoside is the root of Polygonum multiflorum Thunb. (syn. Reynoutria multiflora Thunb. Moldenke), a plant commonly known as He Shou Wu or Fo-ti in traditional Chinese medicine.[1][2][3] TSG is considered the predominant bioactive component of this plant.[2][4]

Other notable natural sources include:

-

Artocarpus lakoocha Roxb.: The heartwood of this plant has been identified as a source of oxyresveratrol, which is another name for trans-2,3',4,5'-tetrahydroxystilbene.

-

Mulberry (Morus species): The leaves and branches of mulberry plants, particularly after exposure to stresses like UV-C irradiation, have been shown to produce stilbenoids, including oxyresveratrol.

-

Artocarpus heterophyllus Lam. (Jackfruit): This common food source also contains oxyresveratrol.

Isolation and Purification Methodologies

The isolation of trans-2,3',4,5'-tetrahydroxystilbene often involves the initial extraction of its more abundant glycosidic form, TSG, followed by a deglycosylation step. Alternatively, direct extraction from sources rich in the aglycone, such as Artocarpus species, is also employed.

Extraction of the Glycoside (TSG) from Polygonum multiflorum

A common approach involves solvent extraction from the dried and powdered roots of P. multiflorum.

Experimental Protocol: Solvent Extraction and Chromatographic Purification of TSG

-

Raw Material Preparation: The rhizomes of P. multiflorum are dried, pulverized, and sieved.

-

Solvent Extraction:

-

The powdered plant material is immersed and refluxed in 50-70% ethanol at approximately 65°C for 2 hours. This process is typically repeated two to three times to ensure exhaustive extraction.

-

Alternatively, a 60% methanol solution can be used for extraction over a 24-hour period.

-

-

Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator to remove the ethanol or methanol.

-

Column Chromatography:

-

The resulting aqueous concentrate is loaded onto a macroporous resin column (e.g., D101).

-

The column is first washed with water to remove highly polar impurities.

-

A gradient elution is performed with increasing concentrations of ethanol in water. The fraction eluted with 50% ethanol has been shown to have high osteogenic differentiation promoting activity and contains a significant amount of TSG.

-

-

Further Purification (Optional):

-

For higher purity, the 50% ethanol eluate can be subjected to further chromatography on an RH-18 column, eluting with a mixture of 0.05% trifluoroacetic acid and acetonitrile (82:18).

-

-

Lyophilization: The purified fraction containing TSG is lyophilized to yield a dry powder.

Direct Extraction of trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)

Membrane-based separation techniques offer an environmentally friendly and efficient method for the direct extraction and purification of oxyresveratrol from sources like Artocarpus lakoocha.

Experimental Protocol: Water Extraction and Membrane Separation from Artocarpus lakoocha

-

Raw Material Preparation: The heartwood of A. lakoocha is powdered.

-

Aqueous Extraction:

-

The powder is mixed with warm water at an optimal temperature of 50°C for 4 hours.

-

-

Filtration: The mixture is filtered to remove solid plant material.

-

Membrane Separation:

-

The filtrate is subjected to nanofiltration using a two-compartment membrane cell containing a beta-cyclodextrin-polysulfone composite nanofiltration membrane.

-

This process can achieve a separation of up to 98% for oxyresveratrol.

-

-

Recovery: The retained oxyresveratrol is recovered from the membrane by backwashing with ethanol.

Conversion of TSG to trans-2,3',4,5'-tetrahydroxystilbene

The aglycone form can be obtained by the enzymatic or chemical hydrolysis of the glucoside bond in TSG. One study refers to this deglucosylated form as TG1.

Quantitative Data

| Plant Source | Compound | Extraction Method | Yield/Purity | Reference |

| Artocarpus lakoocha Roxb. | trans-2,3',4,5'-tetrahydroxystilbene | Water extraction with membrane separation | Up to 81% yield, 98% purity | |

| Polygonum multiflorum | 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG) | 50% ethanol eluate from column chromatography | 14.34% relative content in the active fraction | |

| White Mulberry (Morus alba) Hairy Root Cultures | trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) | Elicitor-induced production and extraction from medium | 6.27 ± 1.24 mg/g Dry Weight |

Signaling Pathways and Biological Activities

While much of the research has focused on the biological activities of the glycoside (TSG), emerging studies are beginning to elucidate the mechanisms of the aglycone, trans-2,3',4,5'-tetrahydroxystilbene.

Diagram of TSG/trans-2,3',4,5'-tetrahydroxystilbene Modulated Signaling Pathways

Caption: Signaling pathways modulated by TSG and its aglycone.

Studies have indicated that TSG and its aglycone can regulate several key signaling pathways. For instance, they have been shown to activate Sirtuin 1 (SIRT1), a protein involved in cellular regulation and longevity. Additionally, they can modulate the JNK and NF-κB signaling pathways, which are critical in inflammatory responses. The anti-inflammatory effects are partly achieved by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. In the context of cancer, trans-2,3',4,5'-tetrahydroxystilbene has been found to inhibit the progression of colorectal cancer by inducing ferroptosis, apoptosis, and autophagy.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and purification of these compounds from their natural sources.

Diagram of a General Isolation and Purification Workflow

Caption: Generalized workflow for isolation and purification.

Conclusion

Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside, TSG, represent promising natural compounds with a range of biological activities. The methodologies for their extraction and purification are well-established, with opportunities for optimization through modern techniques like membrane separation. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of these valuable stilbenoids. Further research into the specific signaling pathways of the aglycone will be crucial for the development of targeted therapeutic applications.

References

- 1. TSG (2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside) from the Chinese Herb Polygonum multiflorum Increases Life Span and Stress Resistance of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Transformation of Stilbene Glucosides From Reynoutria multiflora During Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside in Antiaging and Antiaging-Related Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol): A Technical Guide

Introduction: trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as oxyresveratrol, is a naturally occurring polyphenolic compound that has garnered significant interest within the scientific community. As a structural analog of resveratrol, it exhibits a wide spectrum of biological activities, positioning it as a promising candidate for further investigation in drug development. This technical guide provides an in-depth exploration of the discovery, history, and key scientific findings related to oxyresveratrol, with a focus on its quantitative biological data, the experimental protocols used for its study, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Perspective

The history of trans-2,3',4,5'-tetrahydroxystilbene is intrinsically linked to the study of natural products and traditional medicine. While its glucoside form, 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG), was identified as a major active component of the Chinese medicinal herb Polygonum multiflorum, the aglycone, oxyresveratrol, has its own distinct history of discovery and synthesis.

Oxyresveratrol is naturally found in various plant species, most notably in the heartwood of Artocarpus lakoocha and in plants of the Morus genus, such as the white mulberry (Morus alba)[1].

The first chemical synthesis of oxyresveratrol was reported in 1970. This pioneering work utilized a Wittig reaction, a cornerstone of organic chemistry for the creation of carbon-carbon double bonds. The synthesis involved the reaction of triphenyl-[3,5-dihydroxybenzyl]-phosphonium bromide with silylated 2,4-dihydroxybenzaldehyde in the presence of phenyl lithium[2]. This synthetic route provided a means to produce oxyresveratrol for research purposes, independent of its natural sources.

Quantitative Biological Activities

Oxyresveratrol has been demonstrated to possess a range of biological activities, including potent antioxidant, anti-inflammatory, anticancer, and enzyme-inhibitory effects. The following tables summarize the key quantitative data from various studies.

Table 1: Anticancer Activity of Oxyresveratrol (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 30.64 ± 4.79 | [3] |

| HepG2 | Liver Cancer | 104.47 ± 0.82 | [3] |

| PC-3 | Prostate Cancer | 109.35 ± 9.63 | [3] |

| A-549 | Lung Cancer | 148.63 ± 4.48 | |

| Saos-2 | Osteosarcoma | ~15-45 | |

| SKOV3 | Ovarian Cancer | 134.90 | |

| TOV21G | Ovarian Cancer | 112.50 |

Table 2: Tyrosinase Inhibitory Activity of Oxyresveratrol

| Enzyme Source | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Mushroom | L-tyrosine | 1.2 | 0.32-0.42 | Noncompetitive | |

| Murine | L-tyrosine | 52.7 | - | - |

Key Signaling Pathways Modulated by Oxyresveratrol

Oxyresveratrol exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for elucidating its therapeutic potential.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the regulation of inflammation. Oxyresveratrol has been shown to suppress inflammatory responses by inhibiting the phosphorylation of key MAPK proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). This inhibition, in turn, prevents the activation and nuclear translocation of NF-κB, a transcription factor that governs the expression of pro-inflammatory genes.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. In some cancer cells, oxyresveratrol has been observed to inhibit the activation of this pathway, leading to the induction of apoptosis.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in tumor progression and cell survival. In osteosarcoma cells, oxyresveratrol has been found to inhibit the STAT3 signaling pathway, contributing to its pro-apoptotic effects.

Endoplasmic Reticulum (ER) Stress Signaling Pathway

The Endoplasmic Reticulum (ER) is a critical organelle for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is mediated by three ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), PRKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). Oxyresveratrol has been shown to induce autophagy via the ER stress signaling pathway.

References

- 1. Oxyresveratrol reduces lipopolysaccharide-induced inflammation and oxidative stress through inactivation of MAPK and NF-κB signaling in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxyresveratrol attenuates bone resorption by inhibiting the mitogen-activated protein kinase pathway in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Trans-2,3',4,5'-tetrahydroxystilbene: A Pharmacological Guide

Introduction: Trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as Oxyresveratrol, is a naturally occurring stilbenoid polyphenol found in various plant species, including Morus alba (white mulberry) and Artocarpus lakoocha. As a hydroxylated analog of resveratrol, oxyresveratrol has garnered significant attention within the scientific community for its diverse and potent pharmacological properties. This technical guide provides an in-depth overview of the core pharmacological attributes of oxyresveratrol, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanisms of action to support researchers, scientists, and drug development professionals in exploring its therapeutic applications.

Antioxidant and Anti-inflammatory Properties

Oxyresveratrol exhibits robust antioxidant activity by effectively scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Its anti-inflammatory effects are mediated through the modulation of key inflammatory signaling pathways.

Quantitative Antioxidant and Anti-inflammatory Data

| Parameter | Assay/Model | Result | Reference |

| Antioxidant Activity | |||

| IC50 | DPPH Radical Scavenging | 30 µg/ml | [2] |

| Antioxidant Capacity | ABTS Radical Scavenging | 128.30 ± 0.13 µmol Trolox/g | [2] |

| H2O2 Scavenging | 463.49 ± 0.01 µmol Trolox/g | [2] | |

| Anti-inflammatory Activity | |||

| Inhibition of NO production | LPS-stimulated RAW 264.7 cells | Significant inhibition | [3] |

| Inhibition of iNOS and COX-2 expression | LPS-stimulated RAW 264.7 cells | Significant inhibition | |

| Inhibition of IL-6 and TNF-α | LPS-stimulated RAW 264.7 cells | Significant suppression |

Experimental Protocols

1.2.1. DPPH Radical Scavenging Assay

This assay assesses the ability of oxyresveratrol to donate a hydrogen atom to the stable DPPH radical.

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol), methanol, oxyresveratrol standard solutions of varying concentrations, and a positive control (e.g., ascorbic acid or Trolox).

-

Procedure:

-

Prepare a working solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of oxyresveratrol solution at different concentrations to the wells.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank (methanol) and a positive control.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis: The percentage of scavenging activity is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of blank)] x 100. The IC50 value is then determined.

1.2.2. Western Blot for NF-κB Pathway Analysis

This method is used to determine the expression levels of key proteins in the NF-κB signaling pathway.

-

Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with various concentrations of oxyresveratrol for a specified time (e.g., 1 hour) before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for another period (e.g., 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Densitometry is used to quantify the band intensities, which are normalized to a loading control like β-actin or GAPDH.

Anticancer Activity

Oxyresveratrol has demonstrated significant anticancer effects in various cancer cell lines through mechanisms including the induction of apoptosis, cell cycle arrest, and the novel induction of ferroptosis.

Quantitative Anticancer Data

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 104.8 | |

| BT-549 | Breast Cancer | 150.2 | |

| 4T1 | Breast Cancer | 143.6 | |

| MCF-7 | Breast Cancer | 30.64 ± 4.79 | |

| HepG2 | Liver Cancer | 104.47 ± 0.82 | |

| PC-3 | Prostate Cancer | 109.35 ± 9.63 | |

| A-549 | Lung Cancer | 148.63 ± 4.48 | |

| Saos-2 | Osteosarcoma | <15 |

Experimental Protocols

2.2.1. Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of oxyresveratrol on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of oxyresveratrol for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2.2.2. Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with different concentrations of oxyresveratrol for a specified duration.

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells.

-

Annexin V-positive/PI-negative: Early apoptotic cells.

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative/PI-positive: Necrotic cells.

-

Signaling Pathways in Anticancer Activity

Oxyresveratrol exerts its anticancer effects by modulating several key signaling pathways.

Neuroprotective Effects

Oxyresveratrol has demonstrated significant neuroprotective properties in models of cerebral ischemia and traumatic brain injury. Its mechanisms include antioxidant effects, anti-inflammatory actions, and inhibition of apoptotic pathways.

Quantitative Neuroprotective Data

| Model | Parameter | Result | Reference |

| Transient rat MCAO model | Infarct volume reduction | ~54% (10 mg/kg), ~63% (20 mg/kg) | |

| In vitro stretch-induced trauma | Neuronal death inhibition | Significant inhibition |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is widely used to mimic ischemic stroke.

-

Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley or Wistar).

-

Surgical Procedure:

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

-

Occlusion and Reperfusion: Maintain the occlusion for a specific period (e.g., 90 minutes), then withdraw the filament to allow for reperfusion.

-

Oxyresveratrol Administration: Administer oxyresveratrol (e.g., 10 or 20 mg/kg, intraperitoneally) at specific time points, such as immediately after occlusion and at the time of reperfusion.

-

Neurological Deficit Scoring: Assess neurological deficits at various time points post-MCAO using a standardized scoring system.

-

Infarct Volume Measurement: After a set period (e.g., 24 hours), euthanize the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Signaling Pathways in Neuroprotection

The neuroprotective effects of oxyresveratrol are linked to the modulation of inflammatory and apoptotic pathways.

Cardioprotective and Hepatoprotective Effects

Oxyresveratrol has shown protective effects against myocardial infarction and acute liver injury, primarily through its antioxidant and anti-inflammatory properties.

Quantitative Cardioprotective and Hepatoprotective Data

| Effect | Model | Key Findings | Reference |

| Cardioprotective | Isoproterenol-induced myocardial infarction in rats | Decreased MDA levels, increased SOD activity and GSH levels. | |

| Hepatoprotective | LPS/D-GalN-induced acute liver injury in mice | Reduced ALT and AST levels, inhibited inflammatory mediators. |

Experimental Protocols

4.2.1. Isoproterenol-Induced Myocardial Infarction in Rats

-

Animal Groups: Divide rats into control, isoproterenol-only, and isoproterenol + oxyresveratrol (different doses) groups.

-

Treatment: Administer oxyresveratrol orally for a specified period (e.g., 5 days).

-

Induction of MI: On the last two days of treatment, administer isoproterenol (e.g., 180 mg/kg, intraperitoneally) to induce myocardial infarction.

-

Sample Collection: 24 hours after the last isoproterenol injection, collect blood and heart tissue.

-

Biochemical Analysis: Measure serum levels of cardiac markers (e.g., CK-MB, TnI) and heart tissue levels of oxidative stress markers (MDA, SOD, GSH).

-

Histopathology: Perform histopathological examination of heart tissue sections.

4.2.2. LPS/D-GalN-Induced Acute Liver Injury in Mice

-

Animal Groups: Divide mice into control, LPS/D-GalN-only, and LPS/D-GalN + oxyresveratrol groups.

-

Pre-treatment: Administer oxyresveratrol prior to the induction of liver injury.

-

Induction of Injury: Co-administer lipopolysaccharide (LPS) and D-galactosamine (D-GalN) to induce acute liver injury.

-

Sample Collection: Collect blood and liver tissue at a specified time point after injury induction.

-

Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST).

-

Molecular Analysis: Analyze liver tissue for inflammatory and apoptotic markers via Western blot or qPCR.

Tyrosinase Inhibition

Oxyresveratrol is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis, making it a compound of interest for applications in dermatology and cosmetology for its skin-whitening effects.

Quantitative Tyrosinase Inhibition Data

| Enzyme Source | IC50 Value (µM) | Comparison | Reference |

| Mushroom Tyrosinase | 1.2 | 32-fold stronger than kojic acid | |

| Murine Tyrosinase | 52.7 | - |

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

-

Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), oxyresveratrol solutions, and a positive control (e.g., kojic acid).

-

Procedure:

-

In a 96-well plate, mix the phosphate buffer, oxyresveratrol solution (at various concentrations), and mushroom tyrosinase solution.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding L-DOPA.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader.

-

-

Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Mechanism of Tyrosinase Inhibition

References

A Technical Guide to the Antioxidant and Anti-inflammatory Effects of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, commonly known as oxyresveratrol, is a naturally occurring polyphenolic compound and a structural analog of resveratrol.[1] Found in various plants, including mulberry wood, it has garnered significant attention within the scientific community for its potent antioxidant and anti-inflammatory properties.[2][3] This technical guide provides an in-depth overview of the mechanisms of action, key signaling pathways, and quantitative data related to the antioxidant and anti-inflammatory effects of oxyresveratrol. Detailed experimental protocols for relevant assays are also included to facilitate further research and development.

Antioxidant Effects

Oxyresveratrol exhibits robust antioxidant activity through multiple mechanisms, including direct radical scavenging and the activation of endogenous antioxidant defense systems. It has been shown to effectively scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydrogen peroxide (H₂O₂), nitric oxide (NO), and the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[2][3]

Mechanism of Action: Nrf2 Signaling Pathway

A primary mechanism underlying the antioxidant effects of oxyresveratrol is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like oxyresveratrol, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase. Studies have shown that oxyresveratrol can induce the phosphorylation of Nrf2, mediated by the activation of extracellular signal-regulated kinase 1/2 (ERK1/2), further enhancing its nuclear translocation and transactivation activity.

Anti-inflammatory Effects

Oxyresveratrol has demonstrated significant anti-inflammatory activity in various in vitro and in vivo models. Its effects are largely attributed to the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Mechanism of Action: NF-κB and MAPK Signaling Pathways

The anti-inflammatory properties of oxyresveratrol are mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Oxyresveratrol has been shown to suppress the phosphorylation of IκBα and the nuclear translocation of NF-κB.

Concurrently, inflammatory stimuli activate the MAPK pathways, including ERK1/2, c-Jun N-terminal kinase (JNK), and p38. These kinases, upon phosphorylation, can activate transcription factors that further amplify the inflammatory response. Oxyresveratrol has been observed to inhibit the phosphorylation of ERK1/2, JNK, and p38 in response to inflammatory triggers.

Quantitative Data Summary

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory effects of oxyresveratrol from various studies.

Table 1: In Vitro Antioxidant Activity of Oxyresveratrol

| Assay | Cell Line/System | Outcome | IC50 / % Inhibition | Reference |

| DPPH Radical Scavenging | Cell-free | Scavenging of DPPH radicals | IC50: 15.3 µM | |

| H₂O₂-induced injury | PC12 cells | Protection against cell injury | Dose-dependent | |

| ROS reduction | LPS-induced bEnd.3 cells | Reduction of ROS levels | Significant reduction |

Table 2: In Vitro Anti-inflammatory Activity of Oxyresveratrol

| Cell Line | Stimulant | Measured Parameter | Effect of Oxyresveratrol | Reference |

| RAW 264.7 macrophages | LPS | NO production | Inhibition | |

| RAW 264.7 macrophages | LPS | iNOS expression | Suppression | |

| RAW 264.7 macrophages | LPS | PGE₂ generation | Decrease | |

| BV-2 microglial cells | LPS | NO, TNF-α, IL-1β, IL-6 release | Suppression | |

| bEnd.3 cells | LPS | iNOS, ICAM-1, VCAM-1 expression | Diminished protein expression | |

| bEnd.3 cells | LPS | NO, IL-6, TNF-α production | Diminished production | |

| HMC3 human microglia | IL-1β | IL-6, MCP-1 release | Strong decrease |

Table 3: In Vivo Anti-inflammatory Activity of Oxyresveratrol

| Animal Model | Condition | Measured Parameter | Effect of Oxyresveratrol | Reference |

| Rat | Spinal Cord Injury | NF-κB/p65, TNF-α, IL-1β, IL-6 | Significant suppression | |

| Rat | Spinal Cord Injury | iNOS, COX-2 protein expression | Significant suppression | |

| Mice | DNCB-induced dermatitis | Lesion severity, skin thickness | Reduction | |

| Mice | DNCB-induced dermatitis | CD3, CD4, CD8 T cells in skin | Reduction in numbers |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured by a decrease in absorbance at 517 nm.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (Oxyresveratrol)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Prepare a series of dilutions of the test compound and the positive control in the same solvent.

-

In a 96-well plate, add a specific volume of the test compound or standard solution to each well (e.g., 100 µL).

-

Add an equal volume of the DPPH solution to each well (e.g., 100 µL).

-

Prepare a blank control containing the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

-

Principle: The Griess reagent system is used to quantify nitrite levels. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound that can be measured spectrophotometrically at 540 nm.

-

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Inflammatory stimulus (e.g., LPS)

-

Test compound (Oxyresveratrol)

-

Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of oxyresveratrol for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Add 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Calculation: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is then determined by interpolating from the standard curve.

Measurement of Inflammatory Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines in biological samples.

-

Principle: A sandwich ELISA is typically used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A detection antibody, also specific for the cytokine but conjugated to an enzyme (e.g., horseradish peroxidase), is then added. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the concentration of the cytokine in the sample.

-

Materials:

-

ELISA kit for the specific cytokine (e.g., TNF-α, IL-6)

-

Cell culture supernatants or other biological samples

-

Microplate reader

-

-

Procedure:

-

Follow the specific instructions provided with the commercial ELISA kit.

-

Typically, the procedure involves adding standards and samples to the antibody-coated wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the wells to remove unbound substances.

-

Add the enzyme-conjugated detection antibody and incubate.

-

Wash the wells again.

-

Add the substrate solution and incubate for color development.

-

Add a stop solution to terminate the reaction.

-

Measure the absorbance at the appropriate wavelength.

-

-

Calculation: A standard curve is generated by plotting the absorbance versus the concentration of the cytokine standards. The concentration of the cytokine in the samples is then determined from the standard curve.

Conclusion

Trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its mechanisms of action, primarily involving the activation of the Nrf2 pathway and the inhibition of the NF-κB and MAPK signaling pathways, make it a compelling candidate for further investigation in the context of diseases characterized by oxidative stress and inflammation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of oxyresveratrol.

References

A Technical Guide to Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as Oxyresveratrol, is a naturally occurring polyphenolic compound and a structural analog of resveratrol.[1][2] It has garnered significant attention in the scientific community for its wide spectrum of pharmacological activities. In the context of Traditional Chinese Medicine (TCM), Oxyresveratrol is a key bioactive constituent found in several medicinal plants, contributing to their therapeutic effects.

This technical guide provides a comprehensive overview of Oxyresveratrol, focusing on its role in TCM, its pharmacological properties supported by quantitative data, its mechanisms of action elucidated through signaling pathways, and detailed experimental protocols for its study.

Chemical Identity and Sources in TCM

Oxyresveratrol (C₁₄H₁₂O₄) is a hydroxylated stilbenoid.[2] Unlike resveratrol, it possesses an additional hydroxyl group, which is believed to enhance its antioxidant capacity and bioavailability.[3]

In TCM, Oxyresveratrol is primarily isolated from:

-

Cortex Mori Radicis (桑白皮, Sāng Bái Pí): The root bark of Morus alba L. (White Mulberry). This is a well-documented source where Oxyresveratrol contributes to the herb's traditional use for lung heat, cough, and edema.[1]

-

Polygonum cuspidatum (虎杖, Hǔ Zhàng): Known as Japanese Knotweed, this plant is a source of both resveratrol and oxyresveratrol and is used in TCM to invigorate blood, dredge meridians, and clear heat.

-

Smilax china (菝葜, Bá Qiā): Used in TCM for its detoxifying and dampness-dispelling properties. Analytical methods like LC-ESI-MS/MS have been developed to quantify Oxyresveratrol content in its root.

Pharmacological Activities and Quantitative Data

Oxyresveratrol exhibits a range of biological activities, making it a promising candidate for drug development. The following sections summarize its key effects, with quantitative data presented for clarity.

Tyrosinase Inhibition and Dermatological Applications

Oxyresveratrol is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This activity makes it a valuable compound for skin lightening and treating hyperpigmentation disorders. Its inhibitory effect has been shown to be significantly stronger than that of kojic acid, a commonly used cosmetic depigmenting agent.

Table 1: Tyrosinase Inhibition by Oxyresveratrol

| Target Enzyme | IC₅₀ Value | Comparison | Reference |

|---|---|---|---|

| Mushroom Tyrosinase | 1.2 µM | 32-fold stronger than Kojic Acid |

| Murine Melanoma B-16 Tyrosinase | 52.7 µM | - | |

Anti-Cancer Activity

Recent studies have highlighted Oxyresveratrol's potential as an anti-cancer agent. It can inhibit the viability and proliferation of various cancer cells and induce programmed cell death, including apoptosis and ferroptosis.

Table 2: In Vitro Anti-Cancer Activity of Oxyresveratrol (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| MDA-MB-231 | Breast Cancer | 104.8 µM | |

| BT-549 | Breast Cancer | 150.2 µM | |

| 4T1 | Breast Cancer | 143.6 µM | |

| SH-SY5Y | Neuroblastoma | Apoptosis induced |

| Saos-2 | Osteosarcoma | Apoptosis induced | |

Anti-Inflammatory and Neuroprotective Effects

Oxyresveratrol demonstrates significant anti-inflammatory and neuroprotective properties. It can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in response to inflammatory stimuli such as lipopolysaccharide (LPS). This action is critical for its neuroprotective effects, as neuroinflammation is a key factor in neurodegenerative diseases.

Table 3: Anti-Inflammatory and Neuroprotective Activity of Oxyresveratrol

| Model System | Effect | Concentration | Reference |

|---|---|---|---|

| LPS-induced BV-2 Microglia | Significant inhibition of NO production | 25 µM | |

| IL-1β-stimulated HMC3 Cells | Reduced release of IL-6 and MCP-1 | Not specified |

| LPS-induced Mice | Reversal of cognitive impairments | 50, 100 mg/kg | |

Mechanisms of Action & Signaling Pathways

Oxyresveratrol exerts its diverse pharmacological effects by modulating multiple key cellular signaling pathways.

-

NF-κB Pathway: It effectively suppresses inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, which leads to a decrease in the expression of inflammatory genes.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Oxyresveratrol has been shown to inhibit the PI3K/Akt pathway in various contexts, including IL-1β-induced inflammation and cancer cell growth. In breast cancer, it acts on the EGFR/PI3K/AKT/GPX4 axis to induce ferroptosis.

-

MAPKs Pathway: Oxyresveratrol can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) to exert anti-inflammatory effects in LPS-stimulated microglial cells.

-

Nrf2 Pathway: It can induce the activation of the antioxidant transcription factor Nrf2, mediated through ERK phosphorylation, which enhances the cellular antioxidant defense system and protects hepatocytes from oxidative stress.

Visualization of Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Oxyresveratrol.

Caption: Inhibition of the NF-κB signaling pathway by Oxyresveratrol.

Caption: Oxyresveratrol induces ferroptosis via the EGFR/PI3K/Akt/GPX4 axis.

Key Experimental Protocols

Detailed and reproducible methodologies are critical for research and development. This section outlines protocols for the extraction, quantification, and bioactivity assessment of Oxyresveratrol.

Extraction and Quantification Workflow

Caption: Workflow for extraction and quantification of Oxyresveratrol.

Protocol 1: Extraction of Oxyresveratrol from Morus alba

This protocol is based on standard methods for extracting stilbenoids from plant material.

-

Preparation: Air-dry the root bark of Morus alba and grind it into a coarse powder.

-

Extraction: Place approximately 50 g of the powdered material into a cellulose thimble and load it into a Soxhlet extractor.

-

Solvent: Use 500 mL of 95% ethanol as the extraction solvent.

-

Reflux: Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.

-

Concentration: After extraction, transfer the ethanol solution to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to yield the crude extract.

-

Storage: Store the dried crude extract at -20°C for subsequent analysis.

Protocol 2: HPLC Quantification of Oxyresveratrol

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantification.

-

Standard Preparation: Prepare a stock solution of pure Oxyresveratrol standard (e.g., 1 mg/mL in methanol). Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

-

Sample Preparation: Accurately weigh about 10 mg of the crude extract, dissolve it in 10 mL of methanol, and sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

System: HPLC with a UV-Vis or DAD detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% phosphoric acid (Solvent A). A typical gradient might be: 0-20 min, 15-40% B; 20-25 min, 40-80% B; 25-30 min, 80-15% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 320 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the sample and use its peak area to calculate the concentration of Oxyresveratrol based on the standard curve.

Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol assesses the anti-inflammatory activity of Oxyresveratrol by measuring its ability to inhibit NO production in LPS-stimulated murine macrophage cells (e.g., BV-2 or RAW 264.7).

-

Cell Culture: Seed BV-2 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of Oxyresveratrol (e.g., 1, 5, 10, 25, 50 µM). Incubate for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 100 ng/mL (except for the negative control wells). Incubate for another 24 hours.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is proportional to the absorbance.

-

Calculation: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. A sodium nitrite solution can be used to create a standard curve for absolute quantification.

Conclusion and Future Directions

Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) is a pharmacologically versatile compound with deep roots in Traditional Chinese Medicine. Its potent anti-inflammatory, anti-cancer, neuroprotective, and tyrosinase-inhibiting properties are well-supported by scientific evidence. The compound's ability to modulate key signaling pathways like NF-κB and PI3K/Akt underscores its potential for development into novel therapeutics for a variety of diseases.

Future research should focus on improving its pharmacokinetic properties, such as solubility and stability, to enhance its clinical applicability. Further clinical trials are necessary to validate the preclinical findings and establish safe and effective dosages for human use. The continued investigation of this compound, bridging the gap between traditional knowledge and modern pharmacology, holds immense promise for drug discovery.

References

The intricate biosynthetic route to Trans-2,3',4,5'-tetrahydroxystilbene in plants: A technical guide

For Immediate Release

A comprehensive guide detailing the biosynthetic pathway of the promising therapeutic compound, trans-2,3',4,5'-tetrahydroxystilbene, has been compiled for researchers, scientists, and drug development professionals. This technical document outlines the enzymatic steps, molecular players, and regulatory mechanisms involved in the plant-based synthesis of this complex stilbenoid.

Trans-2,3',4,5'-tetrahydroxystilbene, a polyhydroxylated stilbene, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. Understanding its biosynthesis in plants is crucial for optimizing production through metabolic engineering and ensuring a sustainable supply. This guide provides an in-depth exploration of the core biosynthetic pathway, from primary metabolites to the final complex structure.

The Phenylpropanoid Pathway: The Foundation of Stilbene Biosynthesis

The journey to trans-2,3',4,5'-tetrahydroxystilbene begins with the well-established phenylpropanoid pathway, a central route in plant secondary metabolism. The primary precursor for stilbene synthesis is the aromatic amino acid L-phenylalanine.[1] A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a key intermediate that stands at a critical branch point in the pathway.

The initial steps are catalyzed by three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate 4‐hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-coumarate: CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

The Gateway to Stilbenes: Stilbene Synthase

The first committed step in stilbene biosynthesis is catalyzed by the pivotal enzyme, stilbene synthase (STS) . This enzyme belongs to the type III polyketide synthase superfamily. STS catalyzes a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to produce the foundational stilbene backbone of resveratrol (3,5,4'-trihydroxystilbene). Malonyl-CoA itself is derived from the carboxylation of acetyl-CoA by acetyl-CoA carboxylase.

The Hydroxylation Steps: Introducing Complexity with Cytochrome P450s

The biosynthesis of trans-2,3',4,5'-tetrahydroxystilbene from resveratrol requires the introduction of additional hydroxyl groups. This critical modification is believed to be carried out by cytochrome P450 monooxygenases (P450s) . While the specific P450 enzymes responsible for the precise 2- and 3'- or 5'-hydroxylation of resveratrol to form the target molecule have not yet been definitively identified, evidence from transcriptome studies of Polygonum multiflorum, a plant rich in the glycosylated form of this compound, points towards the involvement of specific P450 candidates.[1] These enzymes are thought to catalyze the regioselective hydroxylation of the resveratrol backbone.

The Final Touch: Glycosylation by UDP-Glycosyltransferases

In many plants, including Polygonum multiflorum, trans-2,3',4,5'-tetrahydroxystilbene is often found in its glycosylated form, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG).[2][3] This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs) . These enzymes transfer a glucose moiety from UDP-glucose to the hydroxyl group at the C-2 position of the stilbene. Glycosylation can increase the water solubility, stability, and bioavailability of the compound. Transcriptome analysis of P. multiflorum has also revealed several candidate UGTs that may be involved in this final step.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data related to the production of the glycosylated form of the target molecule, THSG, in suspension cell cultures of Polygonum multiflorum.

| Parameter | Value | Plant System | Reference |

| Maximum Dry Weight (DW) | 7.85 g/L | Polygonum multiflorum suspension cells | |

| Maximum THSG Production (Control) | 56.39 mg/L | Polygonum multiflorum suspension cells | |

| THSG Production with Methyl Jasmonate (100 µmol/L) | 147.79 mg/L (162.36% increase) | Polygonum multiflorum suspension cells | |

| THSG Production with Salicylic Acid (125 µmol/L) | 116.43 mg/L (106.69% increase) | Polygonum multiflorum suspension cells |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of stilbene biosynthesis.